Autocamtid-2

Übersicht

Beschreibung

Autocamtid 2 (Trifluoraceta-Salz) ist ein hochspezifisches synthetisches Substrat für die Calcium/Calmodulin-abhängige Proteinkinase II. Dieses Peptid enthält die Sequenz um die Autophosphorylierungsstelle in der Autoinhibitor-Domäne der Calcium/Calmodulin-abhängigen Proteinkinase II . Es wird häufig in der biochemischen Forschung verwendet, um die Aktivität und Regulation der Calcium/Calmodulin-abhängigen Proteinkinase II zu untersuchen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Autocamtid 2 (Trifluoraceta-Salz) wird durch Festphasenpeptidsynthese synthetisiert. Der Prozess beinhaltet die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Das Peptid wird dann vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Autocamtid 2 (Trifluoraceta-Salz) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird mittels Hochleistungsflüssigchromatographie gereinigt und lyophilisiert, um eine stabile Pulverform zu erhalten .

Wissenschaftliche Forschungsanwendungen

Autocamtid 2 (Trifluoraceta-Salz) wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biochemie und Zellbiologie, ausgiebig verwendet. Es dient als Substrat, um die Aktivität und Regulation der Calcium/Calmodulin-abhängigen Proteinkinase II zu untersuchen. Diese Kinase spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen, einschließlich Signaltransduktion, Genexpression und synaptischer Plastizität .

In der Medizin wird Autocamtid 2 (Trifluoraceta-Salz) verwendet, um die Rolle der Calcium/Calmodulin-abhängigen Proteinkinase II bei Krankheiten wie Alzheimer-Krankheit, kardialer Hypertrophie und Krebs zu untersuchen. Es hilft, die molekularen Mechanismen zu verstehen, die diesen Erkrankungen zugrunde liegen, und potenzielle therapeutische Strategien zu entwickeln .

Wirkmechanismus

Autocamtid 2 (Trifluoraceta-Salz) übt seine Wirkungen aus, indem es als Substrat für die Calcium/Calmodulin-abhängige Proteinkinase II dient. Die Kinase phosphoryliert das Peptid an bestimmten Stellen, was zu Veränderungen in seiner Aktivität und Stabilität führt. Dieses Phosphorylierungsereignis ist entscheidend für die Regulation der Aktivität der Calcium/Calmodulin-abhängigen Proteinkinase II und ihrer nachgeschalteten Signalwege .

Wirkmechanismus

- CaMKII is activated by calcium-bound calmodulin (CaM) and plays a crucial role in coordinating cellular responses to Ca²⁺ signals .

- By blocking CaMKII, AIP disrupts signaling pathways involved in cardiac fibroblast proliferation and extracellular matrix secretion .

- AIP acts via a different mechanism than other CaMKII inhibitors like KN93, providing an alternative approach to modulating CaMKII activity .

Target of Action

Mode of Action

Result of Action

Biochemische Analyse

Biochemical Properties

Autocamtide 2 interacts with CaMKII, a multifunctional serine/threonine kinase, whose activity is regulated through Ca2+ signaling . This interaction is highly selective, making Autocamtide 2 a valuable tool for studying CaMKII activity . The nature of this interaction is based on the ability of Autocamtide 2 to bind to the active site of CaMKII .

Cellular Effects

Autocamtide 2 influences cell function by modulating the activity of CaMKII. CaMKII plays a pivotal role in the regulation of proliferation, differentiation, and survival of various cells . Autocamtide 2, by interacting with CaMKII, can therefore influence these cellular processes.

Molecular Mechanism

The molecular mechanism of Autocamtide 2 involves its binding to the active site of CaMKII, thereby influencing the kinase’s activity . This interaction can lead to changes in gene expression, enzyme activation or inhibition, and other cellular effects.

Temporal Effects in Laboratory Settings

The effects of Autocamtide 2 can change over time in laboratory settings. For instance, the use of light-inducible inhibitors of CaMKII, such as photoactivatable autocamtide inhibitory peptide 2 (paAIP2), has shown that a brief illumination of blue light to neurons expressing this inhibitor blocks synaptic plasticity and learning .

Metabolic Pathways

Autocamtide 2 is involved in the CaMKII pathway, a critical pathway in cellular metabolism. CaMKII phosphorylates nearly 40 different proteins, including enzymes, ion channels, kinases, and transcription factors .

Subcellular Localization

The subcellular localization of Autocamtide 2 is likely to be influenced by its interaction with CaMKII. CaMKII is preferentially localized to the cardiomyocyte Z-line, where it colocalizes with L-type Ca2+ channels and type 2 ryanodine receptors . Therefore, Autocamtide 2, through its interaction with CaMKII, may also be localized to these regions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Autocamtide 2 (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of Autocamtide 2 (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high purity and yield. The final product is purified using high-performance liquid chromatography and lyophilized to obtain a stable powder form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Autocamtid 2 (Trifluoraceta-Salz) unterliegt hauptsächlich Phosphorylierungsreaktionen. Es wird selektiv von der Calcium/Calmodulin-abhängigen Proteinkinase II phosphoryliert, im Vergleich zu anderen Kinasen .

Häufige Reagenzien und Bedingungen: Die Phosphorylierung von Autocamtid 2 (Trifluoraceta-Salz) erfordert typischerweise das Vorhandensein von Calciumionen, Calmodulin und Adenosintriphosphat. Die Reaktion wird unter physiologischen Bedingungen durchgeführt, einschließlich geeignetem pH-Wert und Temperatur .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Phosphorylierung von Autocamtid 2 (Trifluoraceta-Salz) gebildet wird, ist das phosphorylierte Peptid, das zur Quantifizierung der Aktivität der Calcium/Calmodulin-abhängigen Proteinkinase II verwendet werden kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Autocamtid 2-verwandtes inhibitorisches Peptid (Trifluoraceta-Salz)

- Calcium/Calmodulin-abhängiges Proteinkinase II-inhibitorisches Peptid (Trifluoraceta-Salz)

- Calcium/Calmodulin-abhängiges Proteinkinase II-Substratpeptid (Trifluoraceta-Salz)

Einzigartigkeit: Autocamtid 2 (Trifluoraceta-Salz) ist aufgrund seiner hohen Spezifität für die Calcium/Calmodulin-abhängige Proteinkinase II einzigartig. Es enthält die spezifische Sequenz um die Autophosphorylierungsstelle in der Autoinhibitor-Domäne der Kinase, was es zu einem idealen Substrat für die Untersuchung der Aktivität und Regulation der Calcium/Calmodulin-abhängigen Proteinkinase II macht .

Eigenschaften

IUPAC Name |

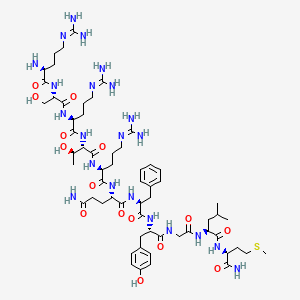

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H118N22O20/c1-31(2)28-43(83-51(94)34(7)76-54(97)38(17-11-13-25-67)78-53(96)37(68)16-10-12-24-66)60(103)80-40(19-15-27-75-65(72)73)55(98)79-39(18-14-26-74-64(70)71)56(99)81-41(20-22-46(69)89)57(100)82-42(21-23-47(90)91)58(101)87-50(36(9)88)62(105)86-49(33(5)6)61(104)84-44(30-48(92)93)59(102)77-35(8)52(95)85-45(63(106)107)29-32(3)4/h31-45,49-50,88H,10-30,66-68H2,1-9H3,(H2,69,89)(H,76,97)(H,77,102)(H,78,96)(H,79,98)(H,80,103)(H,81,99)(H,82,100)(H,83,94)(H,84,104)(H,85,95)(H,86,105)(H,87,101)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,74)(H4,72,73,75)/t34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSMVHZKPDCKNQ-DBSTUJSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H118N22O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746709 | |

| Record name | L-Lysyl-L-lysyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129198-88-5 | |

| Record name | L-Lysyl-L-lysyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Autocamtide 2 interact with CaMKII?

A: Autocamtide 2 acts as a pseudosubstrate for CaMKII, mimicking the structural characteristics of its natural substrates. It binds competitively to the active site of CaMKII, effectively blocking substrate phosphorylation and inhibiting its downstream signaling pathways [, , , , ].

Q2: What are the downstream effects of CaMKII inhibition by Autocamtide 2?

A2: CaMKII regulates a wide array of cellular functions including ion channel activity, gene expression, and cell signaling. Inhibition of CaMKII by Autocamtide 2 has been shown to:

- Reduce cardiac fibroblast proliferation and extracellular matrix secretion, potentially mitigating myocardial fibrosis [, ]

- Suppress late sodium current (INaL), attenuating cellular sodium and calcium overload associated with heart failure [, ]

- Impair odor adaptation in olfactory receptor neurons by disrupting the attenuation of adenylyl cyclase activity []

- Block the transformation of Plasmodium gallinaceum zygotes to ookinetes, highlighting a potential target for antimalarial therapies []

Q3: What is the role of calcium in Autocamtide 2's mechanism of action?

A: Autocamtide 2's binding affinity for CaMKII is modulated by calcium. While both phosphorylated and non-phosphorylated forms of CaMKII can bind to Autocamtide 2, the presence of calcium enhances this interaction, leading to more potent inhibition of the kinase [].

Q4: What is known about the structural characteristics of Autocamtide 2?

A: Autocamtide 2 is a peptide, and its specific amino acid sequence determines its structure and binding affinity to CaMKII. While its exact molecular formula and weight might vary slightly depending on modifications, it's crucial to refer to specific research papers for detailed structural information [].

Q5: How does the structure of Autocamtide 2 contribute to its specificity for CaMKII?

A: Autocamtide 2's amino acid sequence mimics the substrate recognition site of CaMKII, enabling it to bind with high affinity and selectivity. This specificity minimizes off-target effects on other kinases, making it a valuable tool for dissecting CaMKII-dependent signaling pathways [, ].

Q6: Is there any information available regarding the stability of Autocamtide 2 under various conditions?

A: The stability of peptides like Autocamtide 2 can be influenced by factors such as temperature, pH, and enzymatic degradation. Researchers often employ strategies like myristoylation to enhance its stability and cell permeability, improving its efficacy in cellular and in vivo studies [, , ].

Q7: What in vitro models have been used to investigate the effects of Autocamtide 2?

A7: Autocamtide 2 has been extensively used in cell-based assays using various cell types, including:

- Cardiac fibroblasts: To investigate its effects on cell proliferation, extracellular matrix secretion, and the development of myocardial fibrosis [, , ]

- Neonatal rat cardiomyocytes: To assess its impact on oxidative stress, apoptosis, and calcium handling in the context of cardiac hypertrophy []

- Olfactory receptor neurons: To study its role in odor adaptation and signal transduction pathways within the olfactory system []

Q8: What in vivo models have been employed to study the effects of Autocamtide 2?

A8: Researchers have employed various animal models to investigate the therapeutic potential of Autocamtide 2, including:

- Rat models of myocardial hypertrophy: To assess its ability to prevent or reverse cardiac remodeling and improve cardiac function [, , ]

- Mouse models of catecholaminergic polymorphic ventricular tachycardia type 1 (CPVT1): To evaluate its potential in reducing arrhythmia susceptibility and improving calcium handling in cardiomyocytes []

- Rat models of African trypanosomiasis: To explore its impact on cardiac function and investigate the role of CaMKII in trypanosome-induced cardiac pathogenesis []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.